molecular formula C8H14F2O B2541429 (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol CAS No. 2248219-72-7

(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol

Cat. No.: B2541429
CAS No.: 2248219-72-7
M. Wt: 164.196
InChI Key: NHSPJKCWSMXAPF-PKPIPKONSA-N
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Description

(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the following steps:

    Cyclopentane Derivatization:

    Formation of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable alkylating agent reacts with the cyclopentane derivative.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions, where an alcohol functional group is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo oxidation to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alkanes.

    Substitution: The fluorine atoms in the cyclopentyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted cyclopentyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,2-Difluorocyclopentyl)ethanol: Similar structure with an ethanol chain instead of propanol.

    (2R)-2-(2,2-Difluorocyclopentyl)methanol: Similar structure with a methanol chain instead of propanol.

Uniqueness

(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol is unique due to its specific combination of a cyclopentyl ring with fluorine atoms and a propanol chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(2,2-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPJKCWSMXAPF-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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